2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride
Overview
Description
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a thieno[3,2-c]pyridine ring system, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride typically involves the formation of the thieno[3,2-c]pyridine ring system followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyridine core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel bisulfate: A well-known antiplatelet drug that also contains a thieno[3,2-c]pyridine ring system.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another compound with a similar ring structure but different functional groups.
Uniqueness
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is unique due to its specific acetic acid moiety attached to the thieno[3,2-c]pyridine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 233.69 g/mol
- CAS Number : 130209-90-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes implicated in cancer progression and inflammation. For instance, it has shown potential in modulating the activity of transglutaminase 2 (TG2), which plays a role in cell adhesion and migration .
- Antioxidant Properties : The thienopyridine structure contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress .
- Modulation of Gene Expression : Research indicates that this compound may influence the expression of genes associated with apoptosis and cell cycle regulation .
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity in various cancer cell lines. For example:
In Vivo Studies
Limited in vivo studies have been reported; however, preliminary findings indicate:
- Efficacy in Tumor Models : Animal models treated with this compound showed reduced tumor growth and metastasis compared to controls. Notably, the compound's ability to inhibit TG2 was linked to decreased tumor invasiveness .
Case Studies
- Ovarian Cancer Treatment : A study focused on the use of this compound as a potential therapeutic agent for ovarian cancer highlighted its ability to inhibit TG2-mediated pathways involved in tumor growth . The results suggested that targeting TG2 could provide a novel approach for treating chemotherapy-resistant ovarian tumors.
- Inflammatory Disorders : Another case study explored the anti-inflammatory effects of the compound in models of rheumatoid arthritis. The administration of this compound resulted in significant reductions in inflammatory markers and joint swelling .
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8;/h2,4H,1,3,5-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMXJHJQPIDYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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